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Introduction
(Rac)-Indoximod is an orally bioavailable small molecule inhibitor of the Indoleamine 2,3-

dioxygenase (IDO1) pathway, a critical metabolic checkpoint that promotes immune tolerance

in the tumor microenvironment.[1][2] Unlike direct enzymatic inhibitors, Indoximod acts as a

tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan depletion by

reactivating the master metabolic regulator mTORC1 and modulating the Aryl Hydrocarbon

Receptor (AhR) signaling pathway.[3][4][5] This multifaceted mechanism of action restores T-

cell proliferation and function, and skews T-cell differentiation away from a regulatory

phenotype towards an effector phenotype.[1][5] Preclinical and clinical studies have

demonstrated the potential of Indoximod to enhance the efficacy of various cancer therapies,

including radiation therapy, particularly in immunologically "cold" tumors.[3][5] This document

provides a summary of key data and detailed protocols for preclinical studies investigating the

combination of (Rac)-Indoximod and radiation therapy.

Data Presentation
Clinical Trial Data Summary
The combination of (Rac)-Indoximod with radiation therapy, often in conjunction with

chemotherapy, has been investigated in several clinical trials, primarily focusing on pediatric
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and adult brain tumors. Below is a summary of key quantitative data from these studies.
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Trial Identifier
Patient

Population

Treatment

Regimen

Key Efficacy &

Safety Data
Reference

NCT02502708

Pediatric patients

with recurrent

brain tumors or

newly diagnosed

DIPG

Indoximod +

Temozolomide

and/or conformal

radiation

- Recommended

Phase 2 Dose

(RP2D) of

Indoximod: 19.2

mg/kg/dose twice

daily.- Median

Overall Survival

(recurrent

disease): 13.3

months.- Median

Overall Survival

(DIPG): 14.4

months.- Well-

tolerated with

manageable

adverse events.

[6]

NCT02052648

Adult patients

with

temozolomide-

refractory

primary

malignant brain

tumors

Dose escalation

of Indoximod

(600, 1000, or

1200 mg twice

daily) +

Temozolomide.

Some patients

received

subsequent

radiation.

- No dose-

limiting toxicity

was encountered

with Indoximod.-

The combination

was well-

tolerated.

[3]
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Phase 1 Trial

(DIPG)

Pediatric patients

with newly

diagnosed DIPG

Indoximod (38.4

mg/kg/day

divided BID) +

conformal

radiation therapy

(54 Gy) followed

by Indoximod +

Temozolomide

- All patients

showed initial

symptomatic

improvement.-

The combination

was well-

tolerated.

[7]

Preclinical Study Data Summary
Preclinical studies have provided a strong rationale for combining Indoximod with radiation

therapy. Below is a summary of illustrative quantitative data from a study using syngeneic

mouse models.

Study Model Treatment Groups Key Findings Reference

Syngeneic Mouse

Models (B16-CD133

melanoma and 4T1

mammary

adenocarcinoma)

- Hypofractionated

Radiotherapy (hRT) +

anti-PD-1- hRT + anti-

PD-1 + Indoximod

- Triple therapy

induced rapid and

marked tumor

regression compared

to dual therapy.-

Increased numbers

and functionality of

tumor-specific CD8+ T

cells and NK cells.

[8]

Signaling Pathways
The synergistic effect of (Rac)-Indoximod and radiation therapy is underpinned by their

complementary mechanisms of action on the tumor and the immune system. Radiation induces

immunogenic cell death, releasing tumor antigens and danger signals, while Indoximod

reverses the immunosuppressive tumor microenvironment, allowing for a robust anti-tumor

immune response.
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Tumor Microenvironment

T Cell

IDO1

Kynurenine Tryptophan
Depletion

Tryptophan

Catabolism

AhR

Activates

mTORC1

T Cell
Proliferation

Treg
Differentiation

Th17
Differentiation

Promotes

(Rac)-Indoximod

Reactivates
(Trp Mimetic) Modulates Inhibits

In Vitro Studies In Vivo Studies

Cell Culture
(e.g., GL261, B16)

Treatment:
- Indoximod
- Radiation

- Combination

Functional Assays:
- Clonogenic Survival

- Apoptosis Assay
- Cell Cycle Analysis

Tumor Implantation
(Orthotopic or Subcutaneous)

Informs
Treatment:

- Indoximod (oral)
- Localized Radiation

- Combination

Monitoring:
- Tumor Growth

- Survival

Endpoint Analysis:
- IHC for Immune Cells

- Flow Cytometry
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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